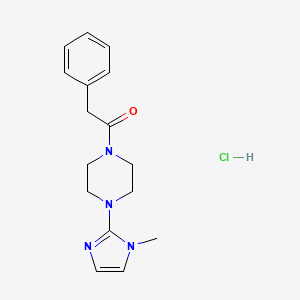
1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective agonist of the dopamine D3 receptor, which is a type of G protein-coupled receptor that is primarily expressed in the brain. This compound has been shown to have a number of interesting biochemical and physiological effects, and it is currently being investigated for its potential use in a variety of research applications.
科学的研究の応用
Antidepressant-like Activity
The compound is part of a class of derivatives evaluated for their potential in treating depression through dual pharmacological profiles: serotonin reuptake inhibition and 5-HT1A receptor antagonism. This dual action is theorized to enhance serotoninergic neurotransmission rapidly, offering a more efficacious depression treatment. The design integrates structural elements related to serotonin reuptake inhibition and arylpiperazines, known for their affinity to 5-HT1A receptors. Compounds within this class, showing high affinity for both the serotonin transporter and 5-HT1A receptors, demonstrated antidepressant-like properties in pharmacological tests, suggesting a novel class of antidepressants with a potentially faster onset of action (Martínez-Esparza et al., 2001).
Antibacterial and Antifungal Activities
Another research focus involves synthesizing and evaluating the antibacterial and antifungal activities of new compounds. These studies indicate the potential utility of similar derivatives in microbial studies, hinting at their applications in developing new antimicrobial agents (Patel & Agravat, 2007). The structural analysis and synthesis methods suggest these compounds could lead to novel treatments for various infections.
Nootropic Agents
Further research has been conducted on the synthesis of related compounds with potential nootropic effects. These studies involve the transformation of known compounds to create derivatives that were then evaluated for their ability to enhance cognitive functions. Such research delineates a path for the development of new cognitive enhancers or treatments for neurodegenerative diseases (Valenta et al., 1994).
Drug Design and Molecular Docking
Structural analysis and molecular docking studies of arylpiperazine derivatives, including compounds similar to "1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride," help understand their binding mechanisms with biological targets such as α1A-adrenoceptors. These insights are crucial for the rational design of more selective and effective therapeutic agents (Xu et al., 2016).
Synthesis and Optimization
Research into the synthesis and optimization of related compounds focuses on developing efficient, cost-effective methods for their production. This includes exploring different reaction conditions, substrates, and catalysts to improve yields and selectivity, which is vital for the large-scale manufacture of pharmaceuticals (Batool et al., 2014).
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O2.2ClH/c27-23-11-13-25(14-12-23)31-20-24(30)19-28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22;;/h1-14,24,26,30H,15-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSNKNMPYSYENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)
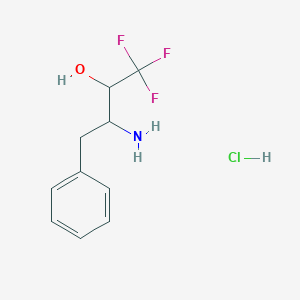
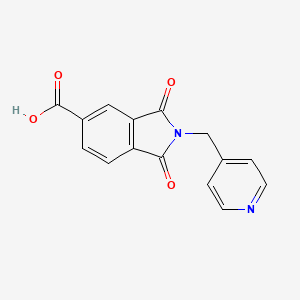
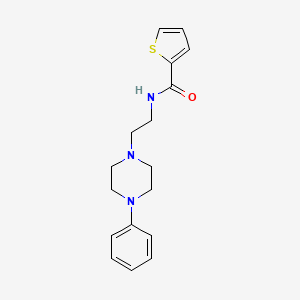
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
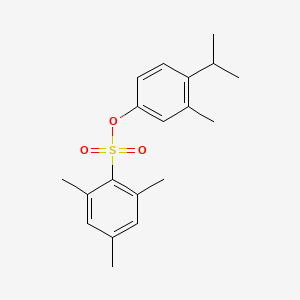
![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)
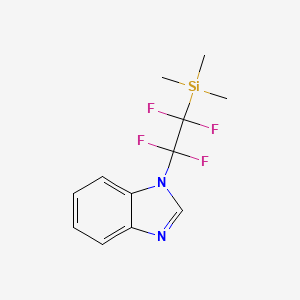
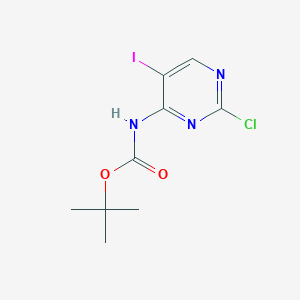
![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

